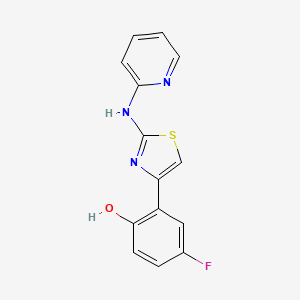
2-(2-Aanilino-4-thiazolyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aanilino-4-thiazolyl)-4-fluorophenol is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of an aniline group attached to a thiazole ring, which is further connected to a fluorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aanilino-4-thiazolyl)-4-fluorophenol typically involves the reaction of aniline derivatives with thiazole compounds under specific conditions. One common method involves the condensation of 2-aminothiazole with 4-fluorophenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aanilino-4-thiazolyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The fluorine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperature (0-25°C).
Substitution: Alkyl halides, amines; reaction conditionsorganic solvents (e.g., dichloromethane), elevated temperature (50-100°C).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aanilino-4-thiazolyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-(2-Aanilino-4-thiazolyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular functions, such as proliferation and apoptosis .
Comparación Con Compuestos Similares
2-(2-Aanilino-4-thiazolyl)-4-fluorophenol can be compared with other similar compounds, such as:
4-(2-Anilino-4-thiazolyl)benzene-1,2-diol: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(2-Anilino-4-thiazolyl)-1-(2,3-dihydroindol-1-yl)ethanone: Contains an indole moiety instead of a phenol group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10FN3OS |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
4-fluoro-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol |
InChI |
InChI=1S/C14H10FN3OS/c15-9-4-5-12(19)10(7-9)11-8-20-14(17-11)18-13-3-1-2-6-16-13/h1-8,19H,(H,16,17,18) |
Clave InChI |
OGMCFNDMUIEMTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)
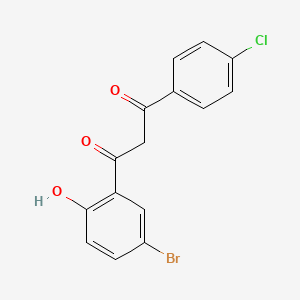
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)
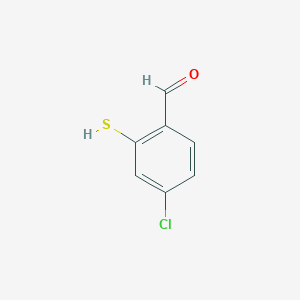
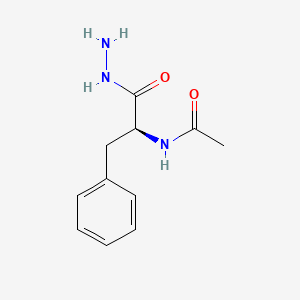

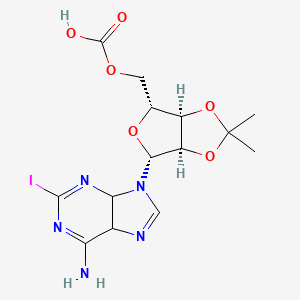
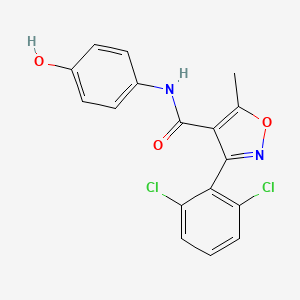
![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
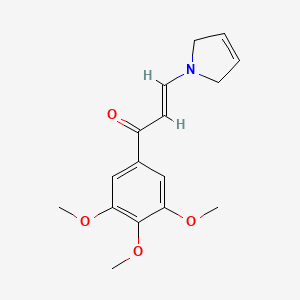
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)

